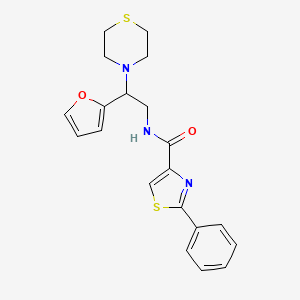

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c24-19(16-14-27-20(22-16)15-5-2-1-3-6-15)21-13-17(18-7-4-10-25-18)23-8-11-26-12-9-23/h1-7,10,14,17H,8-9,11-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKPVPGGDGZHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Formation of the Furan-2-yl Intermediate: : The synthesis begins with the preparation of a furan-2-yl intermediate. This can be achieved through the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form furan-2-carbaldehyde .

-

Thiomorpholine Derivative Synthesis: : Thiomorpholine is synthesized by reacting morpholine with sulfur in the presence of a suitable catalyst. The thiomorpholine derivative is then alkylated using an appropriate alkyl halide to introduce the furan-2-yl group.

-

Thiazole Ring Formation: : The thiazole ring is formed by reacting 2-aminothiazole with benzoyl chloride to yield 2-phenylthiazole-4-carboxylic acid. This intermediate is then coupled with the thiomorpholine derivative under amide bond-forming conditions, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

-

Final Coupling: : The final step involves coupling the furan-2-yl thiomorpholine derivative with the 2-phenylthiazole-4-carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced at the thiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄) to form dihydrothiazole derivatives.

Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research indicates that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). The following table summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 | 0.15 |

| HeLa | 0.12 |

These findings suggest that the compound may induce apoptosis and inhibit cellular proliferation through specific molecular pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The following table presents data from antimicrobial assays:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 18 |

| 3 | P. mirabilis | 12 |

| 4 | B. subtilis | 14 |

These results highlight the potential of this compound as a candidate for antibiotic development.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies utilizing human red blood cell membrane stabilization methods demonstrated its ability to inhibit hemolysis induced by heat and hypotonic solutions, indicating potential therapeutic applications in inflammatory conditions.

Case Studies

Several studies have focused on the evaluation of this compound:

- Anticancer Studies : A study investigated the cytotoxicity of this compound against various cancer cell lines, revealing superior efficacy compared to traditional chemotherapeutics.

- Antimicrobial Evaluation : Research demonstrated significant antimicrobial activity against common bacterial strains, supporting its potential as an antibiotic candidate.

- Anti-inflammatory Assessment : Animal model studies indicated that similar compounds exhibited significant reductions in edema and inflammatory markers.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide involves its interaction with biological targets at the molecular level. The furan and thiazole rings can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of thiazole derivatives, which are compared below:

Key Structural Differences

- Substituent Diversity : The target compound uniquely combines thiomorpholine and furan groups, whereas analogs like thiazolyl hydrazones () emphasize hydrazone linkages and halogenated aryl groups.

- Carboxamide Position : Unlike N-substituted 2-(4-pyridinyl) thiazole-5-carboxamides (), the target compound features a 4-carboxamide, which may alter binding interactions in biological targets.

Physicochemical Properties

- IR/NMR Data : highlights key spectral features (e.g., νC=S at 1247–1255 cm⁻¹, absence of νC=O in triazoles), which could guide characterization of the target compound’s tautomeric forms or stability.

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of a furan moiety and thiomorpholine enhances its pharmacological profile. The molecular formula is CHNOS, indicating a complex structure that may interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for pathogen survival, such as the main protease (M) of SARS-CoV-2. For instance, derivatives with structural similarities exhibited IC values in the low micromolar range against M, indicating potent inhibitory effects .

- Antifungal Activity : Thiazole derivatives are known to exhibit antifungal properties. Research has shown that thiazole-containing compounds can inhibit ergosterol synthesis in fungi, which is essential for maintaining cell membrane integrity .

- Cytotoxicity Profiles : Preliminary studies suggest that certain derivatives display low cytotoxicity in mammalian cell lines, making them suitable candidates for further development as therapeutic agents .

Biological Activity Data

The following table summarizes the biological activities reported for related thiazole compounds:

| Compound | Target Pathogen/Enzyme | IC (μM) | Mechanism of Action |

|---|---|---|---|

| F8-S43 | SARS-CoV-2 M | 10.76 | Enzyme inhibition |

| 2e | Candida parapsilosis | 1.23 | Ergosterol synthesis inhibition |

| 4e | CYP51 | N/A | Enzyme inhibition |

Case Studies

- SARS-CoV-2 Inhibition : A study identified derivatives similar to this compound as effective inhibitors of SARS-CoV-2 M. The most potent compound exhibited an IC value of 1.55 μM, demonstrating significant potential for treating COVID-19 .

- Antifungal Efficacy : In vitro assays revealed that thiazole derivatives significantly inhibited the growth of Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungals like ketoconazole . The mechanism involved disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds were evaluated to assess their drug-likeness. Compounds demonstrated acceptable ADME parameters, indicating potential for oral bioavailability and metabolic stability .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, furan protons appear as distinct doublets at δ 6.2–7.4 ppm .

- HRMS : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 443.12) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Advanced : X-ray crystallography resolves 3D conformation, as demonstrated for structurally analogous thiazolidinones .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

Q. Advanced

- Comparative assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing; SRB assay for cytotoxicity) to eliminate variability .

- Structural analogs : Compare bioactivity across derivatives (Table 1). For example, oxazole analogs show higher antifungal activity, while thiazoles excel in antitumor screens .

- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition for kinase targets) to clarify mode of action .

Table 1 : Bioactivity Trends in Structural Analogs

| Core Structure | Antimicrobial (MIC, µg/mL) | Antitumor (IC₅₀, µM) |

|---|---|---|

| Thiazole derivatives | 8–32 | 1.5–12 |

| Oxazole derivatives | 4–16 | 5–20 |

| Data derived from |

What methodologies are recommended for assessing this compound’s pharmacokinetic properties?

Q. Advanced

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

- Substituent modulation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to alter electronic effects .

- Scaffold hopping : Swap thiomorpholine with piperazine to assess impact on bioavailability .

- Bioisosteres : Replace furan with thiophene to enhance metabolic stability .

What computational tools are used to predict binding modes with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or EGFR). Docking scores correlate with experimental IC₅₀ values .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

- ADMET prediction : SwissADME or pkCSM to forecast toxicity and permeability .

How should researchers address discrepancies in synthetic yields across studies?

Q. Advanced

- DoE (Design of Experiments) : Use response surface methodology to identify critical factors (e.g., solvent polarity, catalyst loading) .

- In-situ monitoring : ReactIR or HPLC tracks intermediate formation and optimizes reaction halting points .

- Scale-up adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.